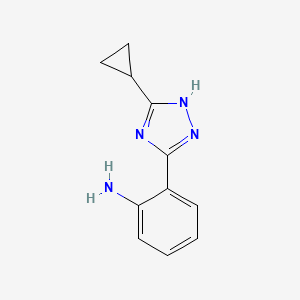

2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline: is a chemical compound with the molecular formula C11H12N4 and a molecular weight of 200.24 g/mol . It is characterized by the presence of a cyclopropyl group attached to a triazole ring, which is further connected to an aniline moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions .

Analyse Chemischer Reaktionen

Reaction Conditions and Yield

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Acylation | Cyclopropane carbonyl chloride, AcOH, NaOAc | Hydrazide intermediate | Quantitative |

| Heterocyclization | Methanol–water (5:1), H<sup>+</sup> | 2.1 | 98% |

This method is atom-economical and scalable, avoiding isolation of intermediates .

Substitution Reactions on the Aniline Moiety

The compound undergoes electrophilic aromatic substitution (EAS) to introduce functional groups, altering its electronic and steric properties. Examples include:

Table 1: Substitution Reactions and Derivatives

| Derivative | Substituent | Reagents/Conditions | Biological Activity (vs S. aureus) |

|---|---|---|---|

| 2.2 | 6-CH<sub>3</sub> | Methylation agents | Enhanced activity (MIC: 2 µg/mL) |

| 2.3 | 5-F | Fluorinating agents | Moderate activity (MIC: 8 µg/mL) |

| 2.7 | 5-F + cyclobutyl | Cyclobutane carbonyl chloride | High activity (MIC: 4 µg/mL) |

Key observations:

-

Methylation (e.g., 2.2 ) increases lipophilicity, enhancing membrane penetration .

-

Halogenation (e.g., 2.3 ) shows variable effects depending on substituent position .

Functionalization of the Triazole Ring

The triazole ring participates in π-π stacking and hydrogen bonding with biological targets. Modifications to the cyclopropyl group include:

Table 2: Triazole Ring Modifications

| Derivative | R Group | Synthetic Route | Activity Impact |

|---|---|---|---|

| 2.5 | Cyclobutyl | Cyclobutane carbonyl chloride | Reduced activity (MIC: 16 µg/mL) |

| 2.46 | Pyridinyl | Pyridine-3-carbonyl chloride | High activity (MIC: 1 µg/mL) |

SAR trends:

-

Larger aliphatic rings (e.g., cyclobutyl) reduce activity compared to cyclopropyl.

-

Electron-rich heterocycles (e.g., pyridine) improve binding to DNA gyrase .

Mechanistic Insights

-

Hydrogen bonding : The triazole NH and aniline amino group interact with DNA gyrase residues (Asp83, Glu88) .

-

Lipophilicity : Higher logP values (e.g., 2.46 : logP = 1.66) correlate with improved bioavailability .

Stability and Reactivity

Wissenschaftliche Forschungsanwendungen

Chemical Studies

The synthesis of 2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)aniline (2.1) can be achieved through a "one-pot" synthesis . The acylation of compound 1.1 by cyclopropane carbonyl chloride in acetic acid, in the presence of sodium acetate, yields hydrazide (A) quantitatively. This hydrazide is then subjected to heterocyclization without isolation (Method A) . The subsequent nucleophilic opening of the triazolo[c]quinazoline ring (C) requires the removal of the solvent and the addition of a methanol–water mixture (5:1) acidified with a mineral acid .

Antistaphylococcal Activity

This compound is significant for its antistaphylococcal properties. In a study against the Staphylococcus aureus ATCC 25923 strain, several cycloalkyl-substituted compounds, including this compound (2.1), demonstrated antibacterial activity .

MIC and MBC Values:

- The minimum inhibitory concentration (MIC) for compound 2.1 was found to be in the range of 10.1–438.0 μM.

- The minimum bactericidal concentration (MBC) was in the range of 20.2–438.0 μM .

Compared to other compounds tested, this compound showed a notable antibacterial effect, contributing to its potential as an antistaphylococcal agent .

SAR Analysis

The structure-activity relationship (SAR) analysis reveals that the introduction of a cyclopropane fragment at the third position of the triazole fragment in 2-(1H-1,2,4-triazol-5-yl)aniline leads to antibacterial activity against S. aureus . Further observations include:

- Extending the aliphatic cycle by homologous units enhances the antibacterial effect.

- The presence of adamantane in the molecule results in a high antistaphylococcal effect.

- Modifying the aniline moiety through halogen introduction generally leads to a loss of antibacterial activity .

Applications in Heterocycle Synthesis

Wirkmechanismus

The mechanism of action of 2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazole ring is known to interact with metal ions, which can influence various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

- 2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)phenol

- 2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)benzamide

- 2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)benzoic acid

Comparison: Compared to these similar compounds, 2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline is unique due to the presence of the aniline moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Biologische Aktivität

2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline is a synthetic compound with the molecular formula C11H12N4 and a molecular weight of 200.24 g/mol. This compound belongs to the class of 1,2,4-triazoles, which have gained attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The structure of this compound features a triazole ring attached to an aniline moiety. The unique structural characteristics contribute to its biological activity by enabling interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The triazole ring can coordinate with metal ions, influencing enzymatic pathways crucial for microbial growth and cancer cell proliferation. For instance, it may act as an enzyme inhibitor by binding to active sites and blocking substrate access.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study highlighted its potential against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be comparable or superior to those of established antibiotics .

Antifungal Activity

The compound has also demonstrated potent antifungal activity against pathogenic fungi like Candida albicans. In comparative studies, it showed MIC values significantly lower than those of fluconazole, indicating a promising alternative for antifungal therapies .

Anticancer Properties

In vitro studies have suggested that this compound can inhibit the proliferation of cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases. This activity positions it as a candidate for further development in cancer therapeutics .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize that modifications in the cyclopropyl group or the substitution pattern on the aniline moiety can significantly affect biological potency. For example:

| Compound | Substituent | MIC (μg/mL) |

|---|---|---|

| This compound | H | 0.0156 (against C. albicans) |

| 2-(3-cyclobutyl-1H-1,2,4-triazol-5-yl)aniline | Cl | 0.125 (against E. coli) |

These findings suggest that careful design of derivatives could enhance efficacy against specific pathogens or cancer types .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of this compound. The derivatives were tested against a panel of bacterial and fungal pathogens. Results indicated that certain modifications led to compounds with improved antimicrobial activity and selectivity profiles .

Eigenschaften

IUPAC Name |

2-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4/c12-9-4-2-1-3-8(9)11-13-10(14-15-11)7-5-6-7/h1-4,7H,5-6,12H2,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIDQJALYMDZXKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NN2)C3=CC=CC=C3N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.